molecular formula C15H10ClF3N4O2 B1333967 2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one

2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one

Cat. No.: B1333967
M. Wt: 370.71 g/mol
InChI Key: FAZRIWOZPJZWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an amino group, a chlorinated phenyl ring, a propynyloxy group, and a trifluoromethyl group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Chlorinated Phenyl Ring: The chlorinated phenyl ring can be attached through a nucleophilic aromatic substitution reaction using a chlorinated phenyl halide and a suitable nucleophile.

    Addition of the Propynyloxy Group: The propynyloxy group can be introduced through an alkylation reaction using propargyl bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
  • 2-amino-5-chloro-3-phenyl-3H-indol-3-ol
  • (2-amino-5-chlorophenyl)(phenyl)methanol

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10ClF3N4O2

Molecular Weight

370.71 g/mol

IUPAC Name

2-amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one

InChI

InChI=1S/C15H10ClF3N4O2/c1-2-5-25-11-4-3-10(16)6-9(11)8-21-23-13(24)7-12(15(17,18)19)22-14(23)20/h1,3-4,6-8H,5H2,(H2,20,22)

InChI Key

FAZRIWOZPJZWEH-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)C=NN2C(=O)C=C(N=C2N)C(F)(F)F

Origin of Product

United States

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